ML10375

Descripción

Propiedades

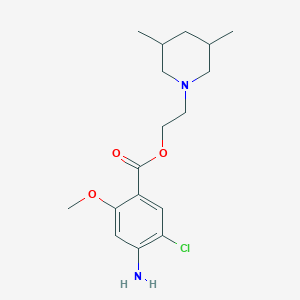

Fórmula molecular |

C17H25ClN2O3 |

|---|---|

Peso molecular |

340.8 g/mol |

Nombre IUPAC |

2-(3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate |

InChI |

InChI=1S/C17H25ClN2O3/c1-11-6-12(2)10-20(9-11)4-5-23-17(21)13-7-14(18)15(19)8-16(13)22-3/h7-8,11-12H,4-6,9-10,19H2,1-3H3 |

Clave InChI |

BUEFUOFMOXJXAR-UHFFFAOYSA-N |

SMILES |

CC1CC(CN(C1)CCOC(=O)C2=CC(=C(C=C2OC)N)Cl)C |

SMILES canónico |

CC1CC(CN(C1)CCOC(=O)C2=CC(=C(C=C2OC)N)Cl)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(3,5-dimethylpiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate ML 10375 ML-10375 ML10375 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of MLN4924 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN4924, also known as Pevonedistat, is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). Neddylation is a post-translational modification process crucial for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs play a critical role in regulating the turnover of a plethora of proteins involved in fundamental cellular processes, including cell cycle progression, DNA replication, and signal transduction. By inhibiting NAE, MLN4924 effectively blocks the entire neddylation cascade, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins. This disruption of protein homeostasis triggers a cascade of cellular events that collectively contribute to the anticancer activity of MLN4924, including cell cycle arrest, induction of apoptosis, and senescence. This technical guide provides a comprehensive overview of the mechanism of action of MLN4924 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action

MLN4924 exerts its anticancer effects by targeting a critical enzyme in the neddylation pathway, NAE. This enzyme is responsible for the initial activation of NEDD8, a ubiquitin-like protein. The activated NEDD8 is then transferred to a member of the cullin family of proteins, a core component of CRLs. This neddylation of cullins is essential for the proper assembly and ubiquitin ligase activity of CRL complexes.

By forming a covalent adduct with NEDD8 in the NAE active site, MLN4924 effectively blocks the neddylation of cullins.[1] This leads to the inactivation of CRLs, preventing the ubiquitination and subsequent proteasomal degradation of their numerous substrate proteins. The accumulation of these substrates, many of which are tumor suppressors or cell cycle inhibitors, is the central event that drives the anticancer activity of MLN4924.

Key Cellular Consequences of MLN4924 Treatment:

-

Cell Cycle Arrest: A hallmark of MLN4924 activity is the induction of cell cycle arrest, most commonly at the G2/M phase.[2][3] This is primarily due to the accumulation of CRL substrates that regulate cell cycle progression, such as the DNA replication licensing factors CDT1 and ORC1, and the cell cycle inhibitors p21 and p27.[2][3][4] The accumulation of CDT1 and ORC1 can lead to DNA re-replication and the induction of a DNA damage response.[4][5]

-

Apoptosis: MLN4924 is a potent inducer of apoptosis in a wide range of cancer cell lines.[2][4][6] The accumulation of pro-apoptotic proteins, such as Noxa, and the activation of caspase cascades, including caspase-3 and PARP cleavage, are key events in MLN4924-induced apoptosis.[2][4]

-

Senescence: In addition to apoptosis, MLN4924 can induce a state of irreversible cell growth arrest known as senescence.[6] This is often associated with the accumulation of the cyclin-dependent kinase inhibitor p21.[2][6]

-

Autophagy: MLN4924 has also been shown to trigger autophagy in some cancer cell types.[7][8] This process can have a dual role, either promoting cell survival or contributing to cell death, depending on the cellular context. The induction of autophagy by MLN4924 is linked to the suppression of the PI3K/Akt/mTOR signaling pathway.[7][8]

Quantitative Data: In Vitro Efficacy of MLN4924

The cytotoxic and antiproliferative effects of MLN4924 have been demonstrated across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SJSA-1 | Osteosarcoma | 0.073 | 96 | [2] |

| MG-63 | Osteosarcoma | 0.071 | 96 | [2] |

| Saos-2 | Osteosarcoma | 0.19 | 96 | [2] |

| HOS | Osteosarcoma | 0.25 | 96 | [2] |

| A549/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 18.3 | 24 | [1] |

| A549/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 12.0 | 48 | [1] |

| A549/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 7.3 | 72 | [1] |

| H460/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 12.9 | 24 | [1] |

| H460/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 10.6 | 48 | [1] |

| H460/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 5.0 | 72 | [1] |

| BxPC-3 | Pancreatic Cancer | 0.213 | Not Specified | [7] |

| U87 | Glioblastoma | 4.28 | Not Specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MLN4924.

Western Blotting

Objective: To detect the levels of specific proteins in cell lysates following MLN4924 treatment, such as neddylated and unneddylated cullins, and CRL substrates (e.g., p21, p27, CDT1).

Protocol:

-

Cell Lysis:

-

Treat cells with the desired concentrations of MLN4924 for the indicated times.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples onto a polyacrylamide gel (SDS-PAGE).

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after MLN4924 treatment.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with MLN4924 at various concentrations and for different durations.

-

Harvest cells by trypsinization and collect them by centrifugation.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

PI fluorescence intensity is proportional to the DNA content.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V Staining

Objective: To quantify the percentage of apoptotic cells following MLN4924 treatment.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with MLN4924 as required.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Senescence-Associated β-Galactosidase Staining

Objective: To detect senescent cells after MLN4924 treatment.

Protocol:

-

Cell Treatment:

-

Treat cells with MLN4924 for the desired period.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with a solution containing 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.

-

-

Staining:

-

Wash the cells twice with PBS.

-

Add the β-galactosidase staining solution (containing X-gal) to the cells.

-

Incubate the cells at 37°C (in a non-CO2 incubator) overnight.

-

-

Visualization:

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

Quantify the percentage of blue-stained cells.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway affected by MLN4924 and a typical experimental workflow.

Caption: MLN4924 inhibits NAE, blocking cullin neddylation and CRL activity, leading to substrate accumulation and anti-cancer effects.

Caption: Workflow for evaluating the cellular effects of MLN4924 treatment on cancer cells.

Resistance Mechanisms

Despite the promising preclinical and clinical activity of MLN4924, resistance can emerge. The primary mechanisms of resistance identified to date include:

-

Mutations in NAE: Mutations in the gene encoding the β-subunit of NAE (UBA3) can reduce the binding affinity of MLN4924 to the enzyme, thereby diminishing its inhibitory effect.[1][9]

-

Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump MLN4924 out of the cancer cells, reducing its intracellular concentration and efficacy.

Conclusion

MLN4924 represents a novel and promising therapeutic strategy for a variety of cancers. Its well-defined mechanism of action, centered on the inhibition of the neddylation pathway and the subsequent disruption of protein homeostasis, provides a strong rationale for its clinical development. This in-depth technical guide has provided a comprehensive overview of the core mechanism, quantitative efficacy data, detailed experimental protocols, and visual representations of the key cellular processes affected by MLN4924. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals working to advance this and other targeted therapies for the treatment of cancer. Further research into overcoming resistance mechanisms will be critical for maximizing the clinical potential of MLN4924.

References

- 1. MLN4924 neddylation inhibitor promotes cell death in paclitaxel-resistant human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. telomer.com.tr [telomer.com.tr]

- 7. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. β-galactosidase Assay [bio-protocol.org]

Pevonedistat: A Technical Guide to NEDD8-Activating Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pevonedistat (MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-Activating Enzyme (NAE).[1] By disrupting the neddylation pathway, a crucial post-translational modification process, pevonedistat selectively induces cell cycle arrest, senescence, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of pevonedistat's mechanism of action, summarizes key preclinical and clinical data, details essential experimental protocols for its study, and visualizes the core biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Neddylation Pathway

Neddylation is a multi-step enzymatic cascade, analogous to ubiquitination, that is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases.[2] CRLs are critical for the proteasomal degradation of a significant portion of the proteome, including key proteins involved in cell cycle control and DNA replication.

The neddylation process begins with the ATP-dependent activation of the ubiquitin-like protein NEDD8 by the NAE.[3] Pevonedistat functions as an adenosine monophosphate (AMP) mimetic. It forms a stable, covalent adduct with NEDD8 within the catalytic pocket of NAE.[1][3] This pevonedistat-NEDD8 adduct cannot be utilized in the subsequent steps of the neddylation cascade, leading to an effective halt of the entire process. The resulting inactivation of CRLs leads to the accumulation of their substrates, triggering downstream anti-tumor effects.[1]

Quantitative Data

In Vitro Efficacy: IC50 Values

Pevonedistat has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Cancer | Varies | [4] |

| Neuroblastoma Cell Lines (various) | Neuroblastoma | 136-400 | [5] |

| NAE Enzyme Inhibition | - | 4.7 | [6] |

Clinical Efficacy: Maximum Tolerated Dose (MTD)

Clinical trials have established the MTD of pevonedistat in various dosing schedules and patient populations.

| Clinical Trial Identifier | Patient Population | Dosing Schedule | MTD | Reference |

| NCT00677170 | Advanced Solid Tumors | Days 1-5, 21-day cycle (Schedule A) | 50 mg/m² | [7][8] |

| NCT00677170 | Advanced Solid Tumors | Days 1, 3, 5, 21-day cycle (Schedule B) | 50 mg/m² | [7][8] |

| NCT00677170 | Advanced Solid Tumors | Days 1, 3, 5, 21-day cycle (Schedule C) | 67 mg/m² | [7][8] |

| NCT00911066 | AML and MDS | Days 1, 3, 5, 21-day cycle (Schedule A) | 59 mg/m² | [9] |

| NCT00911066 | AML and MDS | Days 1, 4, 8, 11, 21-day cycle (Schedule B) | 83 mg/m² | [9] |

| NCT01862328 | Advanced Solid Tumors | with Docetaxel | 25 mg/m² | [10] |

| NCT01862328 | Advanced Solid Tumors | with Carboplatin + Paclitaxel | 20 mg/m² | [10] |

| NCT01814826 | AML (in combination with Azacitidine) | Days 1, 3, 5, 28-day cycle | 20 mg/m² | [11] |

Key Signaling Pathways Affected

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival and proliferation. Its constitutive activation is a hallmark of many B-cell malignancies. Pevonedistat inhibits the degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB signaling and promoting apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress. The stability and activity of p53 are, in part, regulated by neddylation. Pevonedistat has been shown to activate p53, contributing to its anti-tumor effects. The cellular response to pevonedistat can be p53-dependent, with p53 wild-type cells often undergoing apoptosis, while p53-mutant cells may exhibit cell cycle arrest and DNA re-replication.[5]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pevonedistat on cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Pevonedistat

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate overnight.

-

Treat cells with a serial dilution of pevonedistat and a vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate in the dark at room temperature for at least 2 hours, ensuring all formazan crystals are dissolved.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of pevonedistat.

Western Blotting for CRL Substrate Accumulation

This protocol is used to detect the accumulation of CRL substrates, such as CDT1 and NRF2, as a pharmacodynamic marker of pevonedistat activity.

Materials:

-

Pevonedistat-treated and control cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDT1, anti-NRF2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates and determine protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of pevonedistat on cell cycle distribution.

Materials:

-

Pevonedistat-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)[12]

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[13]

-

Wash the cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution.[13]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of pevonedistat in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Human cancer cell line

-

Matrigel (optional)

-

Pevonedistat

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers and calculating tumor volume.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer pevonedistat or vehicle control according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).

-

Continue treatment for the specified duration, monitoring tumor growth and animal well-being (e.g., body weight).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Immunohistochemistry (IHC) for Pharmacodynamic Markers

This protocol is used to detect the accumulation of CRL substrates in tumor tissue from in vivo studies or patient biopsies.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution

-

Blocking solution (e.g., normal serum)

-

Primary antibodies (e.g., anti-CDT1, anti-NRF2)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the FFPE tissue sections.[14]

-

Perform heat-induced antigen retrieval.[14]

-

Block endogenous peroxidase activity with hydrogen peroxide.[14]

-

Block non-specific binding with blocking solution.

-

Incubate with primary antibody.

-

Incubate with biotinylated secondary antibody.

-

Incubate with ABC reagent.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Analyze the staining intensity and distribution under a microscope.

Conclusion

Pevonedistat represents a novel therapeutic strategy that targets a fundamental cellular process dysregulated in cancer. Its mechanism of action, involving the inhibition of the NAE and subsequent disruption of CRL-mediated protein degradation, has shown significant promise in preclinical and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals working with pevonedistat, offering a comprehensive overview of its biological activity and the methodologies required for its investigation. Further research will continue to delineate the full potential of pevonedistat and other neddylation inhibitors in the treatment of various malignancies.

References

- 1. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]

- 2. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pevonedistat - Wikipedia [en.wikipedia.org]

- 4. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]

- 5. escholarship.org [escholarship.org]

- 6. Pevonedistat | C21H25N5O4S | CID 16720766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. General Immunohistochemical Protocol for formalin-fixed, paraffin-embedded tissue sections [protocols.io]

The Neddylation Pathway and the Role of MLN4924: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Among these, the attachment of ubiquitin and ubiquitin-like proteins (UBLs) governs a vast array of cellular processes. Neddylation is an essential PTM that involves the covalent conjugation of the UBL NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins.[1][2] This process is analogous to ubiquitination and is orchestrated by a dedicated enzymatic cascade. The most prominent substrates of neddylation are the cullin proteins, which form the scaffold of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases.[2][3] The neddylation of cullins is a prerequisite for the activation of CRLs, which in turn target a plethora of substrates for ubiquitination and subsequent proteasomal degradation.[4][5] Given the central role of CRLs in regulating proteins involved in cell cycle progression, DNA replication, and signal transduction, the neddylation pathway has emerged as a compelling target for anti-cancer drug development.[5][6]

This technical guide provides an in-depth overview of the neddylation pathway, its key components, and its crucial role in cellular homeostasis. It further details the mechanism of action of MLN4924 (Pevonedistat), a first-in-class, potent, and selective inhibitor of the NEDD8-activating enzyme (NAE), and its downstream consequences on cellular processes, leading to anti-neoplastic effects such as apoptosis and senescence.[7][8]

The Neddylation Pathway: An Enzymatic Cascade

The neddylation pathway proceeds through a sequential three-step enzymatic cascade involving an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase, which facilitates the attachment of NEDD8 to a lysine residue on the target substrate.[3][9]

-

NEDD8 Activation (E1): The process is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits.[3][10] In an ATP-dependent reaction, NAE adenylates the C-terminal glycine of mature NEDD8 and forms a high-energy thioester bond between a catalytic cysteine in UBA3 and NEDD8.[1][11]

-

NEDD8 Conjugation (E2): The activated NEDD8 is then transferred from NAE to the catalytic cysteine of a NEDD8-conjugating enzyme, either UBE2M (also known as UBC12) or UBE2F.[12][13]

-

NEDD8 Ligation (E3): Finally, a substrate-specific NEDD8 E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a specific lysine residue on the substrate protein, forming a stable isopeptide bond.[14] While several NEDD8 E3 ligases have been identified, the most well-characterized are the RING-box proteins (RBX1 and RBX2/SAG) that are integral components of CRLs.[14][15]

The reversibility of this process is maintained by de-neddylating enzymes, such as the COP9 Signalosome (CSN) complex, which cleave NEDD8 from its substrates.[16]

Signaling Pathway of Neddylation

Cullin-RING Ligases: The Primary Substrates of Neddylation

The most extensively studied substrates of neddylation are the cullin proteins (CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, and CUL7).[14] Cullins act as molecular scaffolds for CRLs, which are multi-subunit complexes. A typical CRL consists of a cullin protein, a RING-box protein (RBX1 or RBX2), a substrate receptor, and often an adaptor protein that links the substrate receptor to the cullin.[17]

Neddylation of a conserved lysine residue in the C-terminal domain of the cullin protein induces a significant conformational change.[4][18] This change releases the inhibitory protein CAND1 and promotes the recruitment of the ubiquitin-charged E2 enzyme to the RBX protein, thereby activating the E3 ligase activity of the CRL complex.[9][19] Activated CRLs then polyubiquitinate a wide range of substrate proteins, targeting them for degradation by the 26S proteasome. CRL substrates are key regulators of numerous cellular processes, and their dysregulation is frequently observed in cancer.[5]

MLN4924 (Pevonedistat): A First-in-Class Neddylation Inhibitor

MLN4924, also known as Pevonedistat, is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[7][8] Structurally, MLN4924 acts as an adenosine monophosphate (AMP) mimetic.[11] It forms a stable, covalent adduct with NEDD8 in the catalytic pocket of the NAE, specifically on the UBA3 subunit.[11][20] This MLN4924-NEDD8 adduct prevents the transfer of NEDD8 to the E2 conjugating enzyme, thereby blocking the entire downstream neddylation cascade.[21][22]

Mechanism of Action of MLN4924

Cellular Consequences of Neddylation Inhibition by MLN4924

By inhibiting NAE, MLN4924 prevents the neddylation of all cullin family members, leading to the global inactivation of CRL E3 ligases.[21][23] This has profound downstream effects on the cell, primarily driven by the accumulation of a multitude of CRL substrate proteins that would normally be targeted for degradation.[24][25]

Accumulation of CRL Substrates

The inactivation of CRLs leads to the stabilization and accumulation of numerous tumor-suppressive proteins and cell cycle regulators.[21][24] This accumulation disrupts normal cellular processes and is the primary driver of the anti-cancer activity of MLN4924.[23][25]

Table 1: Key Cullin-RING Ligase Substrates Stabilized by MLN4924

| Substrate | Associated CRL | Cellular Function | Consequence of Accumulation |

| p21 (CDKN1A) | CRL1Skp2 | Cyclin-dependent kinase inhibitor, cell cycle arrest | G1/G2 cell cycle arrest, senescence[26] |

| p27 (CDKN1B) | CRL1Skp2 | Cyclin-dependent kinase inhibitor, cell cycle arrest | G1 cell cycle arrest[24] |

| Wee1 | CRL1β-TrCP | G2/M checkpoint kinase | G2/M cell cycle arrest |

| CDT1 | CRL1Skp2, CRL4Cdt2 | DNA replication licensing factor | DNA re-replication, DNA damage response[25] |

| Phospho-IκBα | CRL1β-TrCP | Inhibitor of NF-κB signaling | Inhibition of pro-survival NF-κB pathway |

| Noxa | CRL5 | Pro-apoptotic BH3-only protein | Induction of apoptosis[24] |

| DEPTOR | CRL1β-TrCP | mTOR inhibitor | Inhibition of mTOR signaling, induction of autophagy[23][26] |

| ORC1 | CRL4Cdt2 | Origin recognition complex subunit | DNA re-replication stress[25] |

Induction of Apoptosis, Senescence, and Cell Cycle Arrest

The accumulation of CRL substrates triggers several anti-proliferative cellular responses:

-

Apoptosis: MLN4924 induces apoptosis in a wide range of cancer cell types.[7][19] This is mediated by the accumulation of pro-apoptotic proteins like Noxa and the inhibition of pro-survival pathways such as NF-κB.[21] The DNA damage resulting from CDT1-induced re-replication also contributes to the apoptotic response.

-

Senescence: In some cellular contexts, MLN4924 treatment leads to cellular senescence, a state of irreversible growth arrest.[7][26] This is often driven by the robust accumulation of the cell cycle inhibitors p21 and p27.[1][7]

-

Cell Cycle Arrest: Inhibition of neddylation causes profound cell cycle arrest, typically at the G2/M phase, due to the stabilization of key checkpoint proteins like Wee1.[5][11] The accumulation of p21 and p27 also contributes to arrest in the G1 phase.[24]

-

Autophagy: MLN4924 has been shown to induce autophagy, in part through the accumulation of the mTOR inhibitor DEPTOR.[23][26] While initially a pro-survival response, excessive or prolonged autophagy can lead to cell death.

Quantitative Data on MLN4924

MLN4924 is a highly potent inhibitor of NAE, with an IC50 of 4.7 nM in in vitro assays.[14] Its anti-proliferative activity has been demonstrated across a wide range of cancer cell lines.

Table 2: IC50 Values of MLN4924 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| SJSA-1 | Osteosarcoma | 0.073 | 4 days |

| MG-63 | Osteosarcoma | 0.071 | 4 days |

| Saos-2 | Osteosarcoma | 0.19 | 4 days |

| HOS | Osteosarcoma | 0.25 | 4 days |

| MiaPaCa-2 | Pancreatic Cancer | <0.213 | Not Specified |

| BxPC-3 | Pancreatic Cancer | 0.213 | Not Specified |

| U87 | Glioblastoma | 4.28 | Not Specified |

| LN229 | Glioblastoma | <4.28 | Not Specified |

| Ca9-22 | Oral Cancer | ~1.5 | 48 hours |

| CAL 27 | Oral Cancer | ~1.5 | 48 hours |

| Molt 3 | T-cell ALL | ~0.5 | 72 hours |

| Jurkat | T-cell ALL | ~0.5 | 72 hours |

| CEM | T-cell ALL | ~0.5 | 72 hours |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.[9][13][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the neddylation pathway and the effects of MLN4924.

Western Blot Analysis of Cullin Neddylation and Substrate Accumulation

This protocol is designed to detect the neddylation status of cullins and the accumulation of CRL substrates following MLN4924 treatment. Neddylated cullins migrate more slowly on SDS-PAGE due to the addition of the ~8.5 kDa NEDD8 protein.

1. Sample Preparation and Lysis: a. Culture and treat cells with desired concentrations of MLN4924 or DMSO (vehicle control) for the specified duration. b. Place the cell culture dish on ice and wash cells twice with ice-cold 1x Phosphate Buffered Saline (PBS). c. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant to a new pre-chilled tube.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load 20-40 µg of protein per lane into an SDS-PAGE gel (a 4-12% gradient gel is recommended for good separation). d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Cullin1, anti-p21, anti-CDT1) overnight at 4°C. h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane five times for 5 minutes each with TBST. k. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[17][21]

Cell Viability Assay (MTT/CCK-8)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium. b. Incubate for 24 hours to allow for cell attachment.

2. Drug Treatment: a. Prepare serial dilutions of MLN4924. b. Treat the cells with various concentrations of MLN4924 or DMSO control. Include wells with medium only as a blank control.

3. Incubation and Assay: a. Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours). b. Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well. c. Incubate for 2-4 hours at 37°C. d. If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes to dissolve the formazan crystals. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate cell viability as a percentage of the vehicle-treated control. c. Plot the percentage of viability against the log concentration of MLN4924 to determine the IC50 value.[9][11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment: a. Seed cells in 6-well plates and treat with MLN4924 or DMSO control for the desired time.

2. Cell Harvesting and Staining: a. Harvest both adherent and floating cells. b. Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1x Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis: a. Analyze the samples by flow cytometry within one hour of staining. b. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[3][12]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Assay

This cytochemical assay detects β-galactosidase activity at pH 6.0, a known biomarker for senescent cells.

1. Cell Treatment: a. Seed cells in 6-well plates and treat with MLN4924 or DMSO control. A longer treatment duration (e.g., 72-96 hours) is often required to induce senescence.

2. Cell Fixation and Staining: a. Aspirate the media and wash the cells with PBS. b. Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature. c. Wash the cells twice with PBS. d. Prepare the SA-β-Gal staining solution (containing X-Gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0). e. Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the cytoplasm of senescent cells. f. Do not allow the plate to dry out.

3. Visualization and Quantification: a. Wash the cells with PBS. b. Observe the cells under a light microscope. Senescent cells will appear blue. c. Count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of senescent cells.[7][10]

In Vitro Neddylation Assay

This biochemical assay reconstitutes the neddylation cascade in a test tube to assess the activity of the enzymes or the effect of inhibitors.

1. Reaction Setup: a. Prepare a reaction mixture in a buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and DTT). b. The mixture should contain recombinant proteins: NEDD8, NAE (E1), and UBE2M or UBE2F (E2). c. If testing E3 ligase activity, include the E3 complex (e.g., purified CRL) and the substrate. d. To test inhibitors like MLN4924, pre-incubate the compound with the reaction mixture before initiating the reaction.

2. Reaction Initiation and Quenching: a. Initiate the reaction by adding ATP. b. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). c. Stop the reaction by adding non-reducing SDS loading buffer.

3. Analysis: a. Analyze the reaction products by SDS-PAGE and Western blotting, probing with an anti-NEDD8 antibody to detect neddylated species.[22][24]

Conclusion

The neddylation pathway, by controlling the activity of the vast family of Cullin-RING E3 ligases, is a master regulator of cellular protein homeostasis. Its critical role in cell cycle control, DNA replication, and survival signaling makes it a prime target for therapeutic intervention in oncology. MLN4924 has emerged as a pioneering drug in this class, demonstrating potent anti-cancer activity by effectively shutting down this pathway. Its mechanism of action, leading to the accumulation of tumor-suppressive CRL substrates, triggers a multi-faceted attack on cancer cells through the induction of apoptosis, senescence, and cell cycle arrest. The detailed protocols provided herein offer a robust framework for researchers to further investigate the intricacies of the neddylation pathway and to evaluate the efficacy of novel therapeutic agents targeting this critical cellular process.

References

- 1. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of CRL-NEDD8 pathway as a new approach to enhance ATRA-induced differentiation of acute promyelocytic leukemia cells [medsci.org]

- 6. The NAE inhibitor pevonedistat (MLN4924) synergizes with TNF-α to activate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting protein neddylation with an NEDD8-activating enzyme inhibitor MLN4924 induced apoptosis or senescence in human lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pevonedistat | C21H25N5O4S | CID 16720766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Apoptosis assay [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]

- 18. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Mechanism of NEDD8 Activation of CUL5 Ubiquitin E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. abcam.co.jp [abcam.co.jp]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

MLN4924's Effect on Cullin-RING Ligases (CRLs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLN4924, also known as Pevonedistat, is a first-in-class, potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] This inhibition disrupts the neddylation cascade, a critical post-translational modification required for the activation of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3] By preventing the neddylation of cullin proteins, MLN4924 effectively inactivates CRLs, leading to the accumulation of their substrate proteins.[3][4] Many of these substrates are key regulators of vital cellular processes, including cell cycle progression, DNA replication, and stress responses.[5][6] The stabilization of these tumor-suppressive proteins triggers a cascade of cellular events, including cell cycle arrest, apoptosis, and senescence, underpinning the potent anti-cancer activity of MLN4924 observed in a wide range of preclinical models and clinical trials.[3][7][8][9] This technical guide provides a comprehensive overview of the core mechanism of action of MLN4924, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme, and E3 ligases. Cullin proteins, the scaffold components of CRLs, are the primary substrates for neddylation. The covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin C-terminal domain induces a conformational change that is essential for the recruitment of the E2 ubiquitin-conjugating enzyme and subsequent ubiquitination of CRL substrates.[2]

MLN4924 specifically targets and inhibits NAE, the apical enzyme in this cascade.[4] It forms a covalent adduct with NEDD8 in a reaction catalyzed by NAE, which then acts as a potent inhibitor of the enzyme.[7][8] This blockade of NAE prevents the transfer of NEDD8 to the E2 conjugating enzyme and, consequently, the neddylation of cullins is halted. The absence of neddylated cullins renders the CRL complexes inactive. As a result, the polyubiquitination and subsequent proteasomal degradation of CRL substrates are inhibited, leading to their accumulation within the cell.[3][5]

The accumulation of various CRL substrates is central to the therapeutic effect of MLN4924. These substrates include, but are not limited to:

-

Cell Cycle Regulators: p21, p27, and Wee1, whose accumulation leads to cell cycle arrest, primarily at the G2 phase.[5][7]

-

DNA Replication Factors: CDT1 and ORC1, which, when stabilized, can cause DNA re-replication stress and trigger a DNA damage response.[5][7][9]

-

Pro-apoptotic Proteins: Noxa, which contributes to the induction of apoptosis.[7]

-

NF-κB Signaling Inhibitors: p-IκBα, leading to the inactivation of the pro-survival NF-κB pathway.[5]

The culmination of these effects is the suppression of tumor growth through the induction of cell cycle arrest, apoptosis, and senescence.[2][3]

Quantitative Data on MLN4924's Effects

The following tables summarize key quantitative data from various studies on MLN4924, providing a comparative overview of its potency and effects across different cancer cell lines.

Table 1: In Vitro Cytotoxicity of MLN4924 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |

| SJSA-1 | Osteosarcoma | 73 | 96 | Cell Viability Assay |

| MG-63 | Osteosarcoma | 71 | 96 | Cell Viability Assay |

| Saos-2 | Osteosarcoma | 190 | 96 | Cell Viability Assay |

| HOS | Osteosarcoma | 250 | 96 | Cell Viability Assay |

| A375 | Melanoma | <300 | Not Specified | Cell Viability Assay |

| Mel39 | Melanoma | 143 | 72 | Apoptosis Assay |

| JJ012 | Chondrosarcoma | Not Specified (Dose-dependent reduction) | 24, 48 | WST-1 Assay |

| SW-1353 | Chondrosarcoma | Not Specified (Dose-dependent reduction) | 24, 48 | WST-1 Assay |

| Various Pediatric Cancer Cell Lines | Various | Median: 143 (Range: 15-678) | 96 | DIMSCAN |

Data compiled from multiple sources.[7][10][11][12]

Table 2: Effect of MLN4924 on CRL Substrate Protein Levels

| Cell Line | Treatment | Protein Substrate | Fold Increase/Accumulation |

| A375 Melanoma | MLN4924 | MLX, EID1, KLF5, ORC6L, MAGEA6, MORF4L2, MRFAP1, MORF4L1, TAX1BP1 | Rapidly stabilized |

| MV4-11 AML | 1 µM MLN4924 for 24h | CDT1, p27, KEAP1, NUSAP1, MLX | Significantly upregulated |

| Osteosarcoma Cells (SJSA-1, MG-63) | 0.04 - 1 µM MLN4924 | CDT1, p27, p21, Wee1, Noxa, p16, Cyclin E | Accumulation observed |

| Endometrial Carcinoma Cells | MLN4924 | CDT1, ORC1, p-IκBα, p27, p21 | Accumulation observed |

Data compiled from multiple sources.[1][5][7][13]

Key Experimental Protocols

This section outlines detailed methodologies for essential experiments used to characterize the effects of MLN4924.

Western Blot Analysis for Cullin Neddylation and Substrate Accumulation

Objective: To qualitatively and quantitatively assess the inhibition of cullin neddylation and the accumulation of CRL substrates following MLN4924 treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., SJSA-1, MG-63) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of MLN4924 (e.g., 0.04, 0.2, 1 µM) or DMSO as a vehicle control for desired time points (e.g., 6, 24, 48 hours).[7]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against neddylated and unneddylated cullins (e.g., Cullin-1, Cullin-2), CRL substrates (e.g., p21, p27, CDT1), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the protein of interest to the loading control.

-

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of MLN4924 on cancer cells.

Methodology (WST-1/MTT Assay):

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

-

Drug Treatment:

-

After 24 hours, treat the cells with a serial dilution of MLN4924. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, 72, 96 hours).[7]

-

-

Reagent Addition:

-

Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve.

-

Methodology (BrdU Incorporation Assay):

-

Cell Culture and Treatment:

-

Culture cells in 96-well microplates and treat with MLN4924 or DMSO for the desired time.[14]

-

-

BrdU Labeling:

-

Add BrdU labeling solution to the cells and incubate to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Detection:

-

Fix the cells and add an anti-BrdU antibody conjugated to a detection enzyme.

-

Add the substrate and measure the colorimetric output using a microplate reader.[14]

-

-

Data Analysis:

-

Compare the absorbance values of treated cells to control cells to determine the effect on proliferation.

-

In Vivo Xenograft Tumor Growth Assay

Objective: To evaluate the anti-tumor efficacy of MLN4924 in a living organism.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size.

-

-

Drug Administration:

-

Randomize mice into treatment and control groups.

-

Administer MLN4924 (e.g., 60 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal, subcutaneous) and schedule (e.g., three times a week).[15]

-

-

Tumor Measurement:

-

Measure tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (length × width²) / 2.[15]

-

-

Endpoint and Analysis:

-

At the end of the study, sacrifice the mice and excise the tumors.

-

Weigh the tumors and perform further analysis such as immunohistochemistry for proliferation and apoptosis markers.

-

Compare tumor growth curves and final tumor weights between the treatment and control groups.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and workflows related to MLN4924's action.

References

- 1. Quantitative proteomic analysis of cellular protein modulation upon inhibition of the NEDD8-activating enzyme by MLN4924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inactivation of the Cullin (CUL)-RING E3 ligase by the NEDD8-activating enzyme inhibitor MLN4924 triggers protective autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MLN4924: additional activities beyond neddylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial Testing of the Investigational NEDD8 Activating Enzyme Inhibitor MLN4924 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ashpublications.org [ashpublications.org]

- 14. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the preclinical anticancer activity of Pevonedistat

An In-depth Technical Guide to the Preclinical Anticancer Activity of Pevonedistat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the critical E1 enzyme that initiates the neddylation cascade, a post-translational modification process parallel to ubiquitination.[2][4] This pathway is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, which are responsible for targeting approximately 20% of the proteome for degradation.[1][5] By inhibiting NAE, pevonedistat prevents the activation of CRLs, leading to the accumulation of various tumor-suppressive CRL substrates.[1][6] This disruption of protein homeostasis results in cell cycle arrest, apoptosis, and senescence in cancer cells, establishing pevonedistat as a promising anticancer agent.[1][3] Preclinical studies have demonstrated its potent antitumor activity in a wide array of hematologic malignancies and solid tumors.[7]

Core Mechanism of Action: NAE Inhibition

Pevonedistat functions as an adenosine monophosphate (AMP) mimetic, binding to the NAE active site and forming a stable covalent adduct with NEDD8.[1][3][4] This action terminates the neddylation enzymatic cascade. The primary consequence is the prevention of neddylation on the cullin scaffold of CRL complexes.[3] Neddylation is a prerequisite for CRL activity; therefore, its inhibition renders the CRLs inactive.[3] This inactivation leads to the failure of ubiquitination and subsequent proteasomal degradation of specific CRL substrate proteins, many of which are key regulators of critical cellular processes.[3][8][9]

Preclinical In Vitro Activity

Pevonedistat has demonstrated broad cytotoxic activity across a diverse panel of cancer cell lines. Its efficacy is dose- and time-dependent, inducing various cellular outcomes including apoptosis, cell cycle arrest, and senescence.[6]

Table 1: In Vitro Cytotoxicity of Pevonedistat Monotherapy in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Concentration Range (nM) | Key Outcomes | Reference(s) |

| Mantle Cell Lymphoma (MCL) | Granta, HBL-2, others | 100 - 500 | G1/S phase arrest, apoptosis, NF-κB inhibition | [6] |

| Neuroblastoma | Panel of cell lines | 136 - 400 | p53-dependent apoptosis and cell cycle arrest | [8] |

| Acute Myeloid Leukemia (AML) | MV4-11, THP-1 | Not specified | Antiproliferative effects | [10][11] |

| Acute Lymphoblastic Leukemia (ALL) | T- and B-ALL cell lines | 159 - 300 | ER stress, UPR-mediated cell death | [12] |

| Pancreatic Cancer | Miapaca-2, Capan-1 | Not specified | G2 arrest, apoptosis via Wee1/p27/p21 axis | [13][14] |

| Colorectal Cancer (CRC) | HCT116, LoVo | Not specified | p53-mediated apoptosis, DNA re-replication | [5] |

| Head and Neck Squamous Carcinoma (HNSCC) | Cal27, FaDu | ~80 | Induction of rereplication, growth inhibition | [15] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Panel of cell lines | Not specified | G2/M arrest, apoptosis | [16][17] |

Preclinical In Vivo Activity

The in vitro efficacy of pevonedistat translates to significant antitumor activity in various xenograft and orthotopic animal models. As a single agent, pevonedistat has been shown to inhibit tumor growth and prolong survival.

Table 2: In Vivo Efficacy of Pevonedistat Monotherapy in Xenograft Models

| Cancer Type | Animal Model | Treatment Regimen | Key Outcomes | Reference(s) |

| Mantle Cell Lymphoma (MCL) | SCID mouse models | Not specified | Prolonged survival compared to controls | [6] |

| Neuroblastoma | Orthotopic mouse xenografts | 50 and 100 mg/kg, i.p. | Significant decrease in tumor weight | [8][18] |

| Pancreatic Cancer | Subcutaneous xenografts (Capan-1) | 20 mg/kg, s.c. | Suppressed tumorigenesis and tumor growth | [13] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Human xenograft tumors in mice | Not specified | Complete tumor growth inhibition | [7] |

| Melanoma | Subcutaneous xenografts | 90 mg/kg, s.c. twice daily | Significantly prolonged survival | [19] |

| Head and Neck Squamous Carcinoma (HNSCC) | Nude mice with Cal27 xenografts | 20 mg/kg, i.p. | Significant tumor growth inhibition | [15] |

Effects on Cell Cycle and Apoptosis

Pevonedistat's anticancer effects are primarily driven by its ability to induce cell cycle arrest and apoptosis.[4] By inhibiting CRLs, pevonedistat causes the accumulation of key cell cycle regulators and tumor suppressors.[1]

-

Cell Cycle Arrest: The specific phase of cell cycle arrest (G1, S, or G2) is cell-type dependent.[1]

-

G1/S Arrest: In MCL, pevonedistat induces G1 or S phase arrest, associated with the stabilization of p21.[6]

-

G2/M Arrest: In pancreatic and renal cancer cells, pevonedistat leads to G2 arrest through the accumulation of Wee1, p21, and p27.[13][16]

-

DNA Rereplication: In some cancer cells, such as colorectal and HNSCC, the accumulation of the DNA replication licensing factor Cdt1 leads to uncontrolled DNA re-replication, DNA damage, and subsequent cell death.[5][15]

-

-

Induction of Apoptosis: Pevonedistat triggers apoptosis through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: It alters the balance of Bcl-2 family proteins, favoring pro-apoptotic members (e.g., Bak, NOXA) over anti-apoptotic ones (e.g., Bcl-xL, Mcl-1), leading to PARP cleavage.[6][12]

-

Extrinsic Pathway: In colorectal cancer, pevonedistat-induced apoptosis involves the TRAIL-R2/caspase-8 pathway.[5]

-

ER Stress: In ALL, pevonedistat causes proteotoxic stress, leading to an unfolded protein response (UPR) that culminates in apoptosis.[12]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. benchchem.com [benchchem.com]

- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What is Pevonedistat used for? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]

- 14. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. researchgate.net [researchgate.net]

MLN4924: A Technical Guide to its Dual Mechanisms of Apoptosis and Senescence Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN4924, also known as Pevonedistat, is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1] Neddylation is a post-translational modification process crucial for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2] CRLs target a wide array of substrate proteins for proteasomal degradation, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, DNA replication, and signal transduction.[3] By forming a covalent adduct with NEDD8, MLN4924 blocks the initial step in the neddylation cascade, leading to the inactivation of CRLs.[4] This disruption of CRL-mediated protein turnover results in the accumulation of various tumor-suppressive proteins, ultimately triggering two primary anti-cancer cellular fates: apoptosis and senescence.[1][2] This technical guide provides an in-depth overview of the signaling pathways governing MLN4924-induced apoptosis and senescence, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways

The anticancer effects of MLN4924 stem from its ability to induce the accumulation of specific CRL substrate proteins that act as key regulators of cell cycle control and survival. The two primary outcomes of MLN4924 treatment, apoptosis and senescence, are orchestrated by a complex interplay of signaling pathways.

Induction of Senescence

Cellular senescence is a state of irreversible cell cycle arrest. MLN4924 can induce senescence, particularly at lower concentrations, primarily through the accumulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[2] Both p21 and p27 are well-established substrates of CRL1/SCF E3 ligases and their accumulation leads to the inhibition of cyclin-CDK complexes, thereby halting cell cycle progression at the G2 phase.[2][5]

Another critical event in MLN4924-induced senescence is the onset of DNA damage response.[5] The accumulation of DNA replication licensing factors, such as CDT1, another CRL substrate, can lead to DNA re-replication and subsequent DNA damage.[6] This damage activates checkpoint kinases, which in turn can contribute to the stabilization and activation of p21, reinforcing the senescent phenotype.[5] While some studies suggest a p53-independent mechanism for p21 accumulation, others indicate that MLN4924 can also activate the p53 signaling pathway, further promoting p21 expression.[4][5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which MLN4924 eliminates cancer cells. This process is triggered by the accumulation of several pro-apoptotic proteins that are substrates of CRLs.

A central player in MLN4924-induced apoptosis is the BH3-only protein Noxa.[1] The accumulation of Noxa, a substrate of CRLs, leads to the neutralization of anti-apoptotic Bcl-2 family members, thereby promoting the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and the subsequent activation of the caspase cascade.[7]

Furthermore, MLN4924 can inhibit the NF-κB signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon signaling, IκBα is targeted for degradation by the CRL1/SCFβ-TrCP E3 ligase, allowing NF-κB to translocate to the nucleus and promote the transcription of anti-apoptotic genes. By inhibiting CRLs, MLN4924 prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and sensitizing cells to apoptosis.[1] The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates, including PARP, leading to the dismantling of the cell.[1]

Quantitative Data

The following tables summarize the quantitative effects of MLN4924 on cell viability, apoptosis, and the expression of key regulatory proteins in various cancer cell lines.

Table 1: Effect of MLN4924 on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| SJSA-1 | Osteosarcoma | 0.073 | 4 days | [1] |

| MG-63 | Osteosarcoma | 0.071 | 4 days | [1] |

| Saos-2 | Osteosarcoma | 0.19 | 4 days | [1] |

| HOS | Osteosarcoma | 0.25 | 4 days | [1] |

| HCT116 | Colon Cancer | 0.022 - 0.087 | 72 hours | [2] |

| H1299 | Lung Cancer | 0.022 - 0.087 | 72 hours | [2] |

| U87 | Glioblastoma | 0.022 - 0.087 | 72 hours | [2] |

| A172 | Glioblastoma | 0.01 | 7 days | [8] |

| U251MG | Glioblastoma | 0.31 | 7 days | [8] |

| U373MG | Glioblastoma | 0.05 | 7 days | [8] |

| U87MG | Glioblastoma | 0.43 | 7 days | [8] |

| MiaPaCa-2 | Pancreatic Cancer | <0.213 | Not Specified | [9] |

| BxPC-3 | Pancreatic Cancer | 0.213 | Not Specified | [9] |

| LN229 | Glioblastoma | <4.28 | Not Specified | [9] |

| U87 | Glioblastoma | 4.28 | Not Specified | [9] |

Table 2: Induction of Apoptosis by MLN4924

| Cell Line | Concentration (µM) | Incubation Time | % Apoptotic Cells | Reference |

| SJSA-1 | 0.2 | 48 hours | 8% | [1] |

| SJSA-1 | 1 | 48 hours | 53% | [1] |

| MG-63 | 0.2 | 48 hours | 11% | [1] |

| MG-63 | 1 | 48 hours | 46% | [1] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.25 - 2 | 48 hours | 10% - 60% | [3] |

| A172 (Glioblastoma) | 0.04 | 7 days | ~30% | [8] |

| A172 (Glioblastoma) | Dose-dependent | 7 days | 30% - 70% | [8] |

| PDC1 (Patient-Derived Glioblastoma) | 0.1 | 7 days | >90% | [8] |

| PDC15 (Patient-Derived Glioblastoma) | 0.1 | 7 days | <30% | [8] |

| T-ALL cell lines | 0.5 | 36 hours | Significant increase | [10] |

Table 3: Accumulation of Key CRL Substrate Proteins Induced by MLN4924

| Protein | Cell Line(s) | Concentration (µM) | Incubation Time | Observation | Reference |

| p21 | Osteosarcoma (SJSA-1) | 0.04 - 1 | 6 - 48 hours | Rapid and sustained accumulation | [1] |

| p27 | Osteosarcoma (SJSA-1) | 0.04 - 1 | 6 - 48 hours | Accumulation | [1] |

| CDT1 | Osteosarcoma (SJSA-1) | 0.04 - 1 | 6 - 48 hours | Accumulation | [1] |

| Noxa | Osteosarcoma (SJSA-1) | 0.04 - 1 | 6 - 48 hours | Accumulation | [1] |

| p21 | HCT116, H1299, U87 | 0.1 - 1 | 24 - 48 hours | Dose- and time-dependent accumulation | [2] |

| CDT1 | HCT116, H1299, U87 | 0.1 - 1 | 24 - 48 hours | Dose- and time-dependent accumulation | [2] |

| p27 | HNSCC | 0.25 - 2 | Not Specified | Substantial accumulation | [3] |

| c-Myc | Acute Myelogenous Leukemia | Increasing concentrations | 24 hours | Accumulation | [7] |

| Noxa | Acute Myelogenous Leukemia | Increasing concentrations | 24 hours | Upregulation | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Expression

This protocol is for the detection and quantification of changes in protein expression levels following MLN4924 treatment.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-p27, anti-CDT1, anti-Noxa, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with desired concentrations of MLN4924 for the indicated times. Lyse cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane extensively with TBST between and after antibody incubations.

-

Detection: Detect protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by Propidium Iodide).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with MLN4924. Harvest both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.

Materials:

-

Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

-

PBS

-

Light microscope

Procedure:

-

Cell Seeding: Plate cells in multi-well plates and treat with MLN4924.

-

Fixation: Wash cells with PBS and fix for 5-15 minutes at room temperature.

-

Washing: Wash cells twice with PBS.

-

Staining: Add the SA-β-Gal staining solution and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in senescent cells.

-

Analysis: Count the number of blue-stained (senescent) cells and the total number of cells under a light microscope to determine the percentage of SA-β-Gal positive cells.

Conclusion